molecular formula C20H21Cl2N B13961904 Cyclopropyl-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamine

Cyclopropyl-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamine

Cat. No.: B13961904
M. Wt: 346.3 g/mol
InChI Key: OCQGELLSMSUPLW-YWZLYKJASA-N
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Description

Cyclopropyl-[(1S,4S)-4-(3,4-dichloro-phenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-methyl-amine is a complex organic compound that features a cyclopropyl group, a dichlorophenyl group, and a tetrahydronaphthalenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-[(1S,4S)-4-(3,4-dichloro-phenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-methyl-amine typically involves multiple steps, including the formation of the cyclopropyl group and the incorporation of the dichlorophenyl and tetrahydronaphthalenyl groups. Common synthetic routes may involve:

    Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.

    Incorporation of the Dichlorophenyl Group: This step may involve electrophilic aromatic substitution reactions to introduce the dichloro substituents onto the phenyl ring.

    Formation of the Tetrahydronaphthalenyl Group: This can be synthesized through hydrogenation reactions of naphthalene derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-[(1S,4S)-4-(3,4-dichloro-phenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-methyl-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Cyclopropyl-[(1S,4S)-4-(3,4-dichloro-phenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-methyl-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl-[(1S,4S)-4-(3,4-dichloro-phenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-methyl-amine involves its interaction with specific molecular targets and pathways. The cyclopropyl group may confer rigidity to the molecule, affecting its binding affinity to receptors or enzymes. The dichlorophenyl group may enhance its lipophilicity, facilitating its passage through biological membranes. The tetrahydronaphthalenyl group may interact with hydrophobic pockets in proteins, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl-phenyl-methyl-amine: Lacks the dichloro and tetrahydronaphthalenyl groups, making it less complex.

    Dichlorophenyl-methyl-amine: Does not contain the cyclopropyl and tetrahydronaphthalenyl groups.

    Tetrahydronaphthalenyl-methyl-amine: Missing the cyclopropyl and dichlorophenyl groups.

Uniqueness

Cyclopropyl-[(1S,4S)-4-(3,4-dichloro-phenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-methyl-amine is unique due to its combination of structural features, which may confer distinct chemical and biological properties. The presence of the cyclopropyl group adds rigidity, the dichlorophenyl group enhances lipophilicity, and the tetrahydronaphthalenyl group provides additional hydrophobic interactions.

Properties

Molecular Formula

C20H21Cl2N

Molecular Weight

346.3 g/mol

IUPAC Name

(1S,4S)-N-cyclopropyl-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C20H21Cl2N/c1-23(14-7-8-14)20-11-9-15(16-4-2-3-5-17(16)20)13-6-10-18(21)19(22)12-13/h2-6,10,12,14-15,20H,7-9,11H2,1H3/t15-,20-/m0/s1

InChI Key

OCQGELLSMSUPLW-YWZLYKJASA-N

Isomeric SMILES

CN([C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)C4CC4

Canonical SMILES

CN(C1CC1)C2CCC(C3=CC=CC=C23)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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